Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate
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Overview
Description
Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, oxo, benzoyloxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate can be achieved through several synthetic routes. One common method involves the coupling of benzyl chloroformate with an amino acid derivative under basic conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which is then treated with benzoyl chloride to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted carbamates and esters.
Scientific Research Applications
Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a prodrug in drug delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site. This interaction can modulate the enzyme’s activity and affect various biochemical pathways. The benzoyloxy group plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog with similar protecting group properties.
Phenyl carbamate: Another analog with a phenyl group instead of a benzyl group.
Methyl carbamate: A smaller analog with a methyl group instead of a benzyl group.
Uniqueness
Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is unique due to its complex structure, which provides enhanced stability and selectivity in chemical reactions. The presence of multiple functional groups allows for versatile applications in various fields, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C26H25N3O6 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
[(2-amino-2-oxoethyl)-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino] benzoate |
InChI |
InChI=1S/C26H25N3O6/c27-23(30)17-29(35-25(32)21-14-8-3-9-15-21)24(31)22(16-19-10-4-1-5-11-19)28-26(33)34-18-20-12-6-2-7-13-20/h1-15,22H,16-18H2,(H2,27,30)(H,28,33)/t22-/m0/s1 |
InChI Key |
IQOSOYJXVWLYJR-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N(CC(=O)N)OC(=O)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N(CC(=O)N)OC(=O)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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